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molecular formula C8H13NO5 B8719875 L,D-morpholinosuccinic acid

L,D-morpholinosuccinic acid

Cat. No. B8719875
M. Wt: 203.19 g/mol
InChI Key: UBDUXVILYVIFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07887835B2

Procedure details

Morpholine and succinic acid anhydride were dissolved in ethyl acetate and the solution was refluxed. The solvent was evaporated to obtain a crude product of morpholino succinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7]1(=[O:13])[O:12][C:10](=[O:11])[CH2:9][CH2:8]1.C(OCC)(=[O:16])C>>[O:4]1[CH2:5][CH2:6][N:1]([CH:8]([CH2:9][C:10]([OH:16])=[O:11])[C:7]([OH:12])=[O:13])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O1CCN(CC1)C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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